E-Selectin Potency Superiority: Rivipansel vs. Pan-Selectin Comparator Bimosiamose
Rivipansel exhibits a 20.5-fold greater potency for E-selectin inhibition (IC50 = 4.3 µM) compared to the pan-selectin antagonist bimosiamose (IC50 = 88 µM) . While bimosiamose shows preferential P-selectin inhibition (IC50 = 20 µM), rivipansel demonstrates the inverse profile: highest potency at E-selectin (4.3 µM), intermediate at L-selectin (337 µM), and lowest at P-selectin (423 µM) [1].
| Evidence Dimension | In vitro E-selectin binding inhibition |
|---|---|
| Target Compound Data | E-selectin IC50 = 4.3 µM; P-selectin IC50 = 423 µM; L-selectin IC50 = 337 µM |
| Comparator Or Baseline | Bimosiamose (pan-selectin antagonist): E-selectin IC50 = 88 µM; P-selectin IC50 = 20 µM; L-selectin IC50 = 86 µM |
| Quantified Difference | Rivipansel is 20.5-fold more potent at E-selectin than bimosiamose; selectivity profile inverted (E > L > P vs. P > L > E) |
| Conditions | Standardized in vitro binding assays as compiled in comprehensive selectin antagonist review [1] |
Why This Matters
Researchers requiring potent, predominant E-selectin blockade should select rivipansel over alternative pan-selectin antagonists like bimosiamose.
- [1] Premkumar DR, et al. Selectin antagonists tested clinically. Table 3. PMC11232095. 2024 Jun 9. View Source
